7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic scaffold with a pyrazole fused to a quinoline core. Its structure features 7,8-dimethoxy groups on the quinoline ring, a 3-(4-methylphenyl) substituent at position 3, and a 5-[(3-methoxyphenyl)methyl] group. Pyrazoloquinolines are known for diverse bioactivities, including anticancer, anti-inflammatory, and receptor modulation (e.g., benzodiazepine, neurotensin receptors) .
Properties
IUPAC Name |
7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-17-8-10-19(11-9-17)26-22-16-30(15-18-6-5-7-20(12-18)31-2)23-14-25(33-4)24(32-3)13-21(23)27(22)29-28-26/h5-14,16H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKNIONMMZOAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC(=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazoloquinoline core, followed by the introduction of methoxy groups and the attachment of phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
Key Findings from Comparative Studies
Impact of Substituents on Bioactivity
- 5-Position Benzyl Groups : The 3-methoxybenzyl substituent in the target compound may offer better metabolic stability than 4-chlorobenzyl () due to reduced susceptibility to oxidative metabolism. However, 4-methylbenzyl analogs () exhibit higher lipophilicity, favoring blood-brain barrier penetration for CNS targets.
- 7,8-Dimethoxy Groups : These substituents are conserved across most analogs and are critical for π-π stacking interactions with receptor binding pockets .
Pharmacological Selectivity
The neurotensin receptor agonist activity of 3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline () highlights the role of electron-deficient aryl groups in NTR1 binding.
Biological Activity
The compound 7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into several functional groups:
- Pyrazoloquinoline core : This bicyclic structure is known for various biological activities.
- Methoxy groups : The presence of methoxy groups at positions 7 and 8 enhances lipophilicity and potentially alters the compound's interaction with biological targets.
- Phenyl substituents : The incorporation of phenyl groups may contribute to the compound's pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives. For instance, derivatives similar to this compound have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluating the anticancer activity of pyrazolo[4,3-c]quinoline derivatives reported IC50 values ranging from 1 µM to 10 µM against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoloquinolines have also been documented. Compounds in this class demonstrated inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Research Findings
In a comparative study, derivatives exhibited IC50 values for NO inhibition ranging from 10 µM to 50 µM. Notably, one derivative showed an inhibition rate comparable to that of established anti-inflammatory agents.
Antimicrobial Activity
Some derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membranes.
Data Summary
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Kinases : Some studies suggest that similar compounds may inhibit specific kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : The ability to induce apoptosis through mitochondrial pathways has been a focal point in understanding its anticancer effects.
- Anti-inflammatory Pathway Inhibition : The suppression of NO production indicates potential for treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
